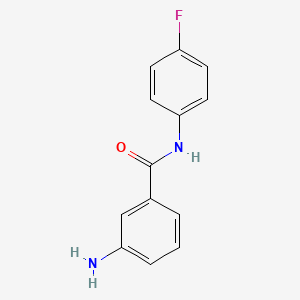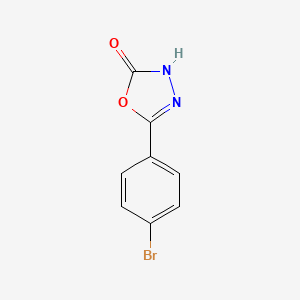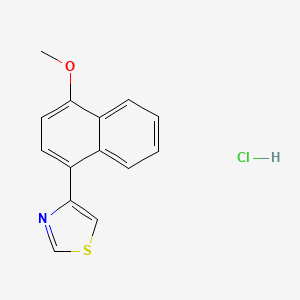
3-(4-Brom-1H-pyrazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromo-substituted pyrazole derivatives is a common theme in the provided papers. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another study describes the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, which were then converted to 3-(4-bromo-1-hydroxynaphthalen-2-yl)-5-aryl-1-substituted-pyrazoles . These methods highlight the versatility of bromo-substituted pyrazoles as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of bromo-substituted pyrazoles has been extensively studied using various analytical techniques. For example, the molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using both experimental methods and theoretical calculations, with the geometrical parameters found to be in agreement with X-ray diffraction (XRD) data . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing the presence of intermolecular hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of bromo-substituted pyrazoles is also a subject of interest. For instance, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide resulted in the formation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole . This demonstrates the potential of bromo-substituted pyrazoles to undergo further functionalization, which is essential for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyrazoles are crucial for their practical applications. The synthesized compounds are often characterized by a range of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Additionally, the thermal stability and dielectric properties of these compounds have been studied, as seen in the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals . These studies provide valuable insights into the behavior of bromo-substituted pyrazoles under various conditions.
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyrazolen
Diese Verbindung kann als Ausgangsmaterial für die Synthese von 1,4’-Bipyrazolen verwendet werden . Bipyrazole sind eine Klasse von Verbindungen, die wegen ihrer möglichen Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die Materialwissenschaften, untersucht wurden.
Herstellung von Hexakoordinationskomplexen
4-Brom-1-(3-hydroxypropyl)pyrazol kann zur Herstellung von festen Hexakoordinationskomplexen durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid verwendet werden . Diese Komplexe haben potentielle Anwendungen in der Katalyse und den Materialwissenschaften.
Pharmazeutische Forschung
Die Verbindung kann bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen, einschließlich Inhibitoren, verwendet werden . Diese könnten potentielle therapeutische Mittel für verschiedene Krankheiten sein.
Wirkmechanismus
Target of Action
The primary target of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-ol, also known as 4-Bromo-1-(3-hydroxypropyl)pyrazole, is Liver Alcohol Dehydrogenase (LAD) . LAD is an enzyme that plays a crucial role in the metabolism of alcohols in the liver.
Mode of Action
4-Bromo-1-(3-hydroxypropyl)pyrazole acts as an inhibitor of Liver Alcohol Dehydrogenase . It binds to the active site of the enzyme, preventing the normal substrate from binding, which in turn inhibits the enzyme’s catalytic activity.
Pharmacokinetics
Given its molecular weight of 20506 g/mol , it is likely to have good bioavailability and be able to cross biological membranes.
Action Environment
The action of 4-Bromo-1-(3-hydroxypropyl)pyrazole can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the presence of other substances in the body that can bind to Liver Alcohol Dehydrogenase may affect the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol plays a significant role in various biochemical reactions. It has been shown to interact with liver alcohol dehydrogenase, acting as an inhibitor . This interaction is crucial as it can modulate the enzyme’s activity, affecting the metabolism of alcohols in the liver. Additionally, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol may interact with other enzymes and proteins, influencing their function and stability.
Cellular Effects
The effects of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol on cellular processes are diverse. It has been reported to inhibit oxidative phosphorylation and the ATP exchange reaction, which are critical for cellular energy production . This inhibition can lead to reduced energy availability, impacting various cellular functions. Furthermore, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol may affect cell signaling pathways and gene expression, altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol exerts its effects through binding interactions with specific biomolecules. Its inhibition of liver alcohol dehydrogenase is a prime example, where it binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . This binding interaction can lead to enzyme inhibition, affecting metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Its degradation over time can lead to reduced efficacy and altered cellular responses.
Metabolic Pathways
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol is involved in various metabolic pathways. Its interaction with liver alcohol dehydrogenase suggests its role in the metabolism of alcohols and related compounds . The compound may also influence other metabolic pathways by interacting with enzymes and cofactors, affecting metabolic flux and metabolite levels.
Eigenschaften
IUPAC Name |
3-(4-bromopyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRCJHEXNYUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586333 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925180-06-9 |
Source


|
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)




![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)






